molecular formula C15H22N2OS B6973692 N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide

N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide

Cat. No.: B6973692
M. Wt: 278.4 g/mol
InChI Key: NPVOWMHCYCAFQM-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide is a complex organic compound that features a cyclopropyl group, a thiophene ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-[[1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl]acetamide
  • N-cyclopropyl-N-[[1-(furan-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide
  • N-cyclopropyl-N-[[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide

Uniqueness

N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-12(18)17(14-4-5-14)10-15-3-2-7-16(15)9-13-6-8-19-11-13/h6,8,11,14-15H,2-5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVOWMHCYCAFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN1CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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